Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate

Developmental neurotoxicology Organophosphate SAR Teratogenicity screening

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate (CAS 5952-42-1) is the O,O-diethyl O-acetyl derivative of the widely used organophosphate insecticide trichlorfon (O,O-dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate). It bears a trichloromethyl group linked to a phosphonate core, with the α-hydroxyl function protected as an acetate ester.

Molecular Formula C8H14Cl3O5P
Molecular Weight 327.5 g/mol
CAS No. 5952-42-1
Cat. No. B13959930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate
CAS5952-42-1
Molecular FormulaC8H14Cl3O5P
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC
InChIInChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3
InChIKeyGRTYKGBPJIPJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, (2,2,2-Trichloro-1-hydroxyethyl)-, Diethyl Ester, Acetate (CAS 5952-42-1): Chemical Identity and Procurement Baseline


Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate (CAS 5952-42-1) is the O,O-diethyl O-acetyl derivative of the widely used organophosphate insecticide trichlorfon (O,O-dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate). It bears a trichloromethyl group linked to a phosphonate core, with the α-hydroxyl function protected as an acetate ester [1]. This neutral, moderately lipophilic phosphonate (calculated XLogP = 2.1) is structurally positioned between the polar parent insecticide trichlorfon and the fully dehydrohalogenated active metabolite dichlorvos, offering distinct physicochemical and toxicological properties that are relevant for both analytical applications and structure-activity-relationship (SAR)-guided procurement decisions .

SAR Tool Diethyl ester series reported absence of brain hypoplasia endpoint; supports negative-control scaffold for organophosphate developmental neurotoxicity studies.
Analytical Standard Thermally stable phosphonate ester suitable as reference material for GC-MS residue method development with improved chromatographic resolution potential.
Formulation Candidate Low-volatility profile supports contact-residual formulation screening where minimal fumigant action is required.
Environmental Probe Lipophilic phosphonate suitable for studying ester-chain-length effects on soil sorption and bioaccumulation in environmental fate models.

Why Trichlorfon Analogs Cannot Be Interchanged: The Case for CAS 5952-42-1 in Research and Industrial Sourcing


Within the trichlorfon/dichlorvos chemical class, small structural modifications—such as ester substitution (dimethyl to diethyl) and hydroxyl protection (free OH to acetate)—produce large differences in both biological activity and physicochemical behavior. In a direct guinea-pig teratogenicity comparison, the diethoxy analog ethyl-trichlorfon (free OH, the immediate precursor of CAS 5952-42-1) did not cause the brain hypoplasia observed with trichlorfon or dichlorvos, demonstrating that the dialkyl group alone can ablate a developmental neurotoxicity endpoint [1]. The acetate protection further alters hydrogen-bonding capacity (zero donors vs. one in the free-OH form) and lipophilicity (ΔlogP ~1.6 units relative to trichlorfon), which impacts membrane permeability, environmental fate, and analytical behavior [2]. Generic interchange between dimethyl, diethyl, OH, and acyloxy variants without explicit supporting data therefore carries substantial risk of misleading biological inference or batch failure in regulated applications.

Alkyl Ester Mismatch Alters Toxicology Endpoint
Diethyl substitution reported to ablate the brain hypoplasia endpoint observed with dimethyl trichlorfon. Generic interchange may produce misleading neurotoxicity inference without compound-specific verification.
Hydroxyl Protection Shifts Physicochemical Behavior
Acetylation eliminates hydrogen-bond donor capacity and increases lipophilicity relative to free-OH analogs, potentially impacting membrane permeability, environmental partitioning, and analytical extraction profiles.

Quantitative Differentiation Evidence for Phosphonic Acid, (2,2,2-Trichloro-1-hydroxyethyl)-, Diethyl Ester, Acetate (CAS 5952-42-1) Against Key Comparators


Developmental Neurotoxicity Ablation: Diethyl vs. Dimethyl Phosphonate Esters in Guinea Pig Model

In a controlled comparative study, pregnant guinea pigs received equimolar subcutaneous doses of trichlorfon (dimethyl ester; 50 mg/kg), dichlorvos, and ethyl-trichlorfon (O,O-diethyl 2,2,2-trichloro-1-hydroxyethylphosphonate, the immediate precursor of CAS 5952-42-1) on gestation days 42–46. At birth, offspring brain weights were severely reduced by trichlorfon and dichlorvos relative to controls, whereas ethyl-trichlorfon showed no statistically significant effect [1]. Since CAS 5952-42-1 is the acetylated form of ethyl-trichlorfon and would be expected to undergo metabolic hydrolysis to the same active diethyl phosphonate species, this evidence implicates the diethyl substitution as the critical determinant of reduced developmental neurotoxicity within this chemical series.

Developmental Neurotoxicity Endpoint
Class-level inference
Ethyl-trichlorfon (diethyl analog) showed no significant offspring brain weight reduction vs control (p>0.05), while trichlorfon and dichlorvos caused severe reduction in guinea pig model.
Diethyl substitution reported to ablate developmental neurotoxicity endpoint; supports negative-control selection for SAR screening.
Extrapolation to acetylated form requires metabolic activation context.
Developmental neurotoxicology Organophosphate SAR Teratogenicity screening

Lipophilicity Shift: Calculated logP Comparison Between CAS 5952-42-1 and Trichlorfon

The computed partition coefficient (XLogP) for (2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate is 2.1, compared with an experimental log Kow of 0.51 for trichlorfon (dimethyl ester, free OH). This represents a ΔlogP of approximately +1.6 units, indicating a roughly 40-fold greater preference for lipid phases over aqueous phases under physiological conditions . The acetate protection eliminates the hydrogen-bond donor capacity of the α-hydroxyl group (HBD count: 0 for the acetate vs. 1 for trichlorfon), while the diethyl ester increases hydrophobic surface area relative to dimethyl [1].

Lipophilicity Shift
Cross-study comparable
XLogP 2.1 (CAS 5952-42-1) vs log Kow 0.51 (trichlorfon) — Δ ≈ +1.6; HBD count: 0 vs 1.
Higher lipophilicity and loss of H-bond donor may alter membrane permeability and environmental partitioning behavior.
Computed vs experimental values; cross-study context.
Physicochemical profiling Environmental fate modeling Membrane permeability

Vapor Pressure and Volatility Profile: Implications for Fumigant vs. Contact Insecticide Application

The computed vapor pressure of (2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate at 25 °C is estimated at ≤ 0.0 mmHg (calculated), compared with trichlorfon's experimentally determined vapor pressure of 0.21 mPa (1.6 × 10⁻⁶ mmHg) and dichlorvos's much higher vapor pressure of 2.1 Pa (1.6 × 10⁻² mmHg) at 25 °C . The boiling point of CAS 5952-42-1 is predicted at 379.7 °C at 760 mmHg, substantially exceeding trichlorfon's decomposition point (~100 °C) [1]. This three-order-of-magnitude vapor pressure differential relative to dichlorvos positions the diethyl acetate derivative as a low-volatility, contact-residual candidate rather than a fumigant.

Volatility Profile
Cross-study comparable
CAS 5952-42-1 VP ≈ 0 mmHg (calc); trichlorfon 1.6×10⁻⁶ mmHg; dichlorvos 1.6×10⁻² mmHg. Boiling point ~380 °C vs trichlorfon decomp ~100 °C.
Extremely low volatility supports contact-residual formulation fit and may reduce operator inhalation exposure concern.
Computed values; experimental confirmation recommended.
Fumigation potential Volatility screening Application technology

Analytical Derivatization Utility: On-Column Acetylation to CAS 5952-42-1 for GC Quantification of Trichlorfon Residues

Trichlorfon, being thermally labile and polar, is poorly suited to direct gas chromatographic analysis. Holland (1977) demonstrated that trichlorfon can be quantitatively converted to its acetate derivative—structurally analogous to CAS 5952-42-1 (dimethyl instead of diethyl)—via on-column acetylation, enabling GC determination with alkali flame ionization detection. Recoveries from soil and ryegrass ranged from 73 to 93% at fortification levels of 0.1 to 10 mg/kg [1]. While the published method employs the dimethyl acetyl derivative, the diethyl acetyl ester (CAS 5952-42-1) offers the same analytical principle with potentially superior chromatographic resolution due to its higher molecular weight and longer retention time [2].

GC Derivative Suitability
Supporting evidence
Diethyl acetyl ester (MW 327.53) vs dimethyl acetyl derivative (MW 299.48). On-column acetylation recoveries 73–93% for dimethyl analog in soil/ryegrass.
May serve as reference standard for GC method development with improved chromatographic resolution.
Direct recovery data for CAS 5952-42-1 not yet reported.
Residue analysis GC derivatization Regulatory analytical chemistry

Best-Fit Research and Industrial Application Scenarios for Phosphonic Acid, (2,2,2-Trichloro-1-hydroxyethyl)-, Diethyl Ester, Acetate (CAS 5952-42-1)


Organophosphate Developmental Neurotoxicity SAR Studies

CAS 5952-42-1, as the acetylated diethyl ester of trichlorfon, is directly applicable in structure-activity relationship studies investigating the molecular determinants of organophosphate-induced developmental neurotoxicity. The demonstrated absence of brain hypoplasia with ethyl-trichlorfon in the guinea pig model [1] makes the diethyl series a critical negative-control scaffold. Researchers procuring this compound can probe whether the acetyl protection further modulates toxicity through altered prodrug activation kinetics or tissue distribution, addressing the open question of whether the diethyl substitution or the absence of a free α-hydroxyl is the dominant protective factor.

Certified Reference Standard for Pesticide Residue GC-MS/MS Methods

In regulatory food and environmental residue testing, CAS 5952-42-1 fills a specific gap as a stable, chromatographically well-resolved surrogate standard for trichlorfon-derivative analysis. Its thermal stability (boiling point ~380 °C vs. trichlorfon decomposition at ~100 °C ) allows robust GC injection without on-column degradation, and its higher molecular weight provides distinct MRM transitions for LC-MS/MS or GC-MS/MS method development, reducing isobaric interference risks that complicate dimethyl-ester-based methods [2].

Low-Volatility Organophosphate Formulation Development

The extremely low computed vapor pressure of CAS 5952-42-1 (≤0.0 mmHg at 25 °C ) relative to dichlorvos (1.6 × 10⁻² mmHg) positions this compound for formulation screening in applications requiring minimal fumigant action and reduced inhalation exposure. Industrial R&D teams evaluating non-volatile organophosphate active ingredients for crack-and-crevice treatments, insecticidal baits, or livestock ear-tags can use this compound to benchmark contact-residual efficacy without the confounding variable of vapor-phase activity that complicates dichlorvos-based formulations.

Environmental Fate Probe for Lipophilic Phosphonate Esters

With a calculated XLogP of 2.1—approximately 40-fold higher than trichlorfon's log Kow of 0.51 [3]—CAS 5952-42-1 serves as a model compound for studying how ester chain-length extension and hydroxyl protection alter the environmental partitioning of organophosphate esters. Environmental chemistry laboratories can employ this compound in soil column leaching studies, sediment-water partitioning experiments, and bioaccumulation factor measurements to generate class-level predictions for a series of dialkyl α-acyloxy phosphonates.

Application
Selection Property
Validation Focus
Organophosphate SAR studies
Diethyl ester negative-control scaffold
Developmental neurotoxicity endpoint monitoring
Pesticide residue GC-MS analysis
Thermally stable reference standard
Chromatographic resolution and recovery
Low-volatility formulation screening
Contact-residual efficacy profile
Vapor pressure and application longevity
Environmental fate modeling
Lipophilic phosphonate probe
Soil sorption and bioaccumulation factors
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